3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c25-17(11-23-15-3-1-2-4-16(15)29-20(23)28)21-9-7-13(8-10-21)22-12-18(26)24(19(22)27)14-5-6-14/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQUCFNQBFZLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazole ring, the cyclopropylation of the imidazolidine-2,4-dione core, and the coupling of these intermediates under specific reaction conditions. Common reagents used in these steps include cyclopropyl bromide, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Benzoxazolone vs. Benzodiazolone ()
The compound in , 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide , replaces benzoxazolone with benzodiazolone. Key differences:
- Electronic Effects : Benzodiazolone contains two nitrogen atoms, increasing basicity compared to the oxygen-containing benzoxazolone. This may alter binding affinity in enzyme active sites.
| Property | Target Compound | Compound |
|---|---|---|
| Heterocycle | Benzoxazolone | Benzodiazolone |
| Key Substituent | Cyclopropyl | Bromo |
| Molecular Weight* | ~400 (estimated) | 449.01 (HRMS) |
| Bioactivity | Unknown | Selective inhibitor |
*Molecular weight inferred from analogs in .
Benzoxazolone vs. Isoxazole ()
Compounds like 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole () feature fused isoxazole rings. Differences include:
Piperidine-Linker Modifications
Acetyl vs. Carboxamide Linkages ()
The target compound’s acetyl linker contrasts with the carboxamide in :
- Metabolic Stability : Acetylated compounds are prone to hydrolysis by esterases, whereas carboxamides are more stable .
Cyclopropyl vs. Cyclohexyl Substituents ()
Bioactivity and Pharmacological Profiles
Antiphlogistic Activity ()
The compound XA-99 () shares an imidazolidine-2,4-dione core but substitutes the piperidine-benzoxazolone moiety with a piperidyl-acetylamino group. Key contrasts:
- Potency : XA-99’s diethyl-azetidine dione core may enhance anti-inflammatory effects via increased lipophilicity.
- Selectivity : The target compound’s benzoxazolone could provide unique hydrogen-bonding interactions, improving selectivity for inflammatory mediators.
Metabolic Stability ()
A structural analog in , 3-Cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione , replaces benzoxazolone with benzothiazole:
- Bioavailability : The methoxy group in ’s compound may improve membrane permeability compared to the acetylated benzoxazolone.
Biological Activity
3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione (CAS Number: 2097866-95-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.4 g/mol. Its structure features a complex arrangement that includes a cyclopropyl group, an imidazolidine core, and a benzoxazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 2097866-95-8 |
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoxazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds could inhibit tumor growth in xenograft models by targeting specific signaling pathways such as PI3K/Akt/mTOR .
Antimicrobial Effects
Compounds containing imidazolidine structures have been reported to possess antimicrobial activity. A related study found that derivatives effectively inhibited the growth of various bacterial strains, suggesting that the compound may also exhibit similar properties. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Properties
There is emerging evidence that compounds similar to this compound may have neuroprotective effects. Research has shown that certain benzoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
- Modulation of Gene Expression : These compounds may alter the expression of genes associated with cell survival and apoptosis.
- Interaction with Cellular Signaling Pathways : The compound may interfere with key signaling pathways such as MAPK and NF-kB.
Study 1: Anticancer Activity
In a study involving various cancer cell lines (e.g., MCF7 breast cancer cells), derivatives similar to this compound were tested for cytotoxicity using MTT assays. Results indicated IC50 values in the micromolar range, demonstrating significant anticancer activity compared to controls.
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
